molecular formula C9H5BrFNO B13631887 3-(4-Bromo-3-fluorophenyl)isoxazole

3-(4-Bromo-3-fluorophenyl)isoxazole

Cat. No.: B13631887
M. Wt: 242.04 g/mol
InChI Key: FKZDSXKBSXCSCI-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-fluorophenyl)isoxazole is a halogenated isoxazole derivative featuring a bromine atom at the para position and a fluorine atom at the meta position of the phenyl ring attached to the isoxazole core. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom, often explored for their bioactivity in medicinal chemistry.

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

3-(4-bromo-3-fluorophenyl)-1,2-oxazole

InChI

InChI=1S/C9H5BrFNO/c10-7-2-1-6(5-8(7)11)9-3-4-13-12-9/h1-5H

InChI Key

FKZDSXKBSXCSCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NOC=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-fluorophenyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of isoxazoles, including 3-(4-Bromo-3-fluorophenyl)isoxazole, often employs scalable methods such as solid-supported synthesis and microwave-assisted synthesis. These methods offer advantages in terms of yield, reaction time, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-3-fluorophenyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted isoxazoles can be formed.

    Oxidation Products: Oxidized derivatives of the isoxazole ring.

    Reduction Products: Reduced forms of the isoxazole ring.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The biological activity of isoxazole derivatives is highly sensitive to substituent type and position. Below, we compare 3-(4-Bromo-3-fluorophenyl)isoxazole with structurally related compounds, focusing on enzyme inhibition profiles, mechanisms, and substituent effects.

Halogen Substitution at the Para Position

3-(4-Bromophenyl)isoxazole
  • Enzyme Targets :
    • Glutathione S-transferase (GST) : Exhibits competitive inhibition with IC50 = 0.099 μM and KI = 0.059 ± 0.20 μM, making it the most potent GST inhibitor among para-substituted analogs .
    • Glutathione reductase (GR) : Less effective compared to 3-(4-chlorophenyl)isoxazole (IC50 = 0.059 μM for GR inhibition) .
  • Mechanism : The bromine atom enhances hydrophobic interactions and electron-withdrawing effects, optimizing binding to GST’s active site .
3-(4-Chlorophenyl)isoxazole
  • Enzyme Targets :
    • GR : Most potent inhibitor (IC50 = 0.059 μM, KI = 0.011 ± 0.002 μM) via uncompetitive inhibition .
    • GST : Half the inhibitory potency of the bromo analog, suggesting chlorine’s smaller size and lower lipophilicity reduce binding affinity .
3-(4-Nitrophenyl)isoxazole
  • Enzyme Targets: GST: Weakest inhibitor with non-competitive inhibition, likely due to the nitro group’s strong electron-withdrawing nature disrupting enzyme-substrate interactions .
3-(4-Fluorophenyl)isoxazole
  • Limited data on GST/GR inhibition, but fluorine’s high electronegativity and small size may favor selective interactions in other biological targets .

Dihalogenated Derivatives: Bromo-Fluoro Substitution

  • Antitubercular Analogs : Derivatives like 3-(4-bromo-3-(trifluoromethyl)phenyl)isoxazole show potent activity (MIC = 6.16 μM against Mycobacterium tuberculosis), highlighting the synergy of bromine and electron-deficient substituents .

Inhibition Mechanisms and Structural Insights

Compound Enzyme IC50 (μM) KI (μM) Inhibition Type
3-(4-Bromophenyl)isoxazole GST 0.099 0.059 ± 0.20 Competitive
3-(4-Chlorophenyl)isoxazole GR 0.059 0.011 ± 0.002 Uncompetitive
3-(4-Nitrophenyl)isoxazole GST N/A (lowest) N/A Non-competitive

Key Observations :

  • Halogen Effects : Bromine > Chlorine > Nitro in GST inhibition due to size, lipophilicity, and electronic interactions .
  • Inhibition Type: Competitive (bromo) vs. non-competitive (nitro) inhibition reflects distinct binding modes—active site competition vs. allosteric modulation .

Implications for Drug Design

  • Para-Bromo Substitution : Critical for GST inhibition; bromine’s polarizability enhances van der Waals interactions .
  • Meta-Fluoro Addition : In 3-(4-Bromo-3-fluorophenyl)isoxazole, the fluorine atom may improve metabolic stability or modulate solubility without steric hindrance, though empirical validation is needed.
  • Multitarget Potential: Bromo-fluoro derivatives could balance potency and selectivity across enzyme systems (e.g., GST, GR, antimicrobial targets) .

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